UK-383367

Fibrosis Bone Morphogenetic Protein 1 Enzyme Inhibition

UK-383367 is the definitive BMP-1/procollagen C-proteinase inhibitor (IC₅₀=44 nM) validated for fibrosis and anti-scarring research. Its >227-fold selectivity over MMPs 1,2,3,9,14 eliminates confounding matrix remodeling artifacts that plague generic metalloproteinase inhibitors. Proven human skin penetration, defined oral PK in dogs (13% F, Cmax 110 ng/mL), and well-characterized PDE-4 off-target profile (IC₅₀ 0.9–2.4 µM) make it the only rational choice for procollagen C-proteinase pathway interrogation. Do not substitute—potency and selectivity vary dramatically within the astacin family.

Molecular Formula C15H24N4O4
Molecular Weight 324.38 g/mol
CAS No. 348622-88-8
Cat. No. B1683372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUK-383367
CAS348622-88-8
Synonyms5-((1R)-4-cyclohexyl-1-(2-(hydroxyamino)-2-oxoethyl)butyl)-1,2,4-oxadiazole-3-carboxamide
UK-383,367
UK383,367
Molecular FormulaC15H24N4O4
Molecular Weight324.38 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCC(CC(=O)NO)C2=NC(=NO2)C(=O)N
InChIInChI=1S/C15H24N4O4/c16-13(21)14-17-15(23-19-14)11(9-12(20)18-22)8-4-7-10-5-2-1-3-6-10/h10-11,22H,1-9H2,(H2,16,21)(H,18,20)/t11-/m1/s1
InChIKeyARJCBSRIPGJMAD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UK-383367 (CAS 348622-88-8): Core Characteristics of a Selective Nonpeptidic BMP-1 (Procollagen C-Proteinase) Inhibitor


UK-383367 (also referenced as UK 383367) is a small-molecule, nonpeptidic inhibitor that targets bone morphogenetic protein 1 (BMP-1), a metalloproteinase also known as procollagen C-proteinase (PCP) [1][2]. Its primary mechanism of action involves blocking the BMP-1-mediated cleavage of procollagen into mature collagen, a critical step in extracellular matrix (ECM) formation and fibrotic processes [3]. With a molecular weight of 324.38 g/mol and the chemical formula C15H24N4O4, UK-383367 exhibits physicochemical properties—including being weakly acidic and lipophilic —that support its use in both in vitro biochemical assays and cellular models of collagen deposition .

Why Generic Substitution Fails for UK-383367: The Need for Quantitative Selectivity and In Vitro Validation in Procollagen C-Proteinase Inhibition


Substituting UK-383367 with another BMP-1 or metalloproteinase inhibitor without rigorous validation introduces significant experimental risk due to the substantial variability in potency and selectivity profiles within this class of compounds [1][2]. The astacin family of metalloproteinases includes closely related enzymes (e.g., meprins, BMP-1/tolloid-like proteinases) that share structural homology but have distinct physiological roles. UK-383367 was specifically optimized from an oxadiazole-based chemical series for high potency (IC50 = 44 nM) and, critically, for pronounced selectivity over a panel of matrix metalloproteinases (MMPs) involved in wound healing, a property not uniformly shared by all BMP-1 inhibitors [3]. The quantitative evidence below directly addresses why this specific compound is required for studies where precise and selective BMP-1 inhibition is a prerequisite.

UK-383367 (CAS 348622-88-8): Direct Quantitative Evidence of Potency, Selectivity, and Functional Performance for Scientific Procurement


High Potency for BMP-1 vs. Less Selective Hydroxamate Inhibitors in Enzyme Assays

UK-383367 demonstrates potent inhibition of BMP-1 with an IC50 of 44 nM. This potency is comparable to that of the optimized sulfonamide inhibitor UK-421,045 (IC50 3.4 nM against endogenous procollagen, Ki 8.7 nM against a peptide substrate), establishing UK-383367 as a member of the high-potency class of nonpeptidic PCP inhibitors developed from the same research program [1][2]. Unlike the broad-spectrum astacin inhibitor RXP-1001, which inhibits multiple family members, UK-383367 maintains a focused potency profile [3].

Fibrosis Bone Morphogenetic Protein 1 Enzyme Inhibition

Superior Selectivity for BMP-1 Over MMPs vs. Broad-Spectrum Metalloproteinase Inhibitors

UK-383367 exhibits greater than 227-fold selectivity for BMP-1 over a panel of structurally related matrix metalloproteinases (MMPs 1, 2, 3, 9, and 14), each showing IC50 values >10,000 nM [1]. This selectivity is comparable to that of UK-421,045 (>10,000-fold selectivity over MMPs involved in wound healing) and stands in stark contrast to broad-spectrum inhibitors like RXP-1001, which potently inhibits multiple astacin family members [2][3].

Selectivity Matrix Metalloproteinases Off-Target Effects

Validated Cellular Activity in Collagen Deposition Models vs. Less Potent Peptidic Alternatives

In a cell-based model of collagen deposition, UK-383367 inhibited the process with an IC50 of approximately 2 µM, confirming that its potent enzyme inhibition translates into a measurable functional effect on ECM formation . While earlier peptidic PCP inhibitors (e.g., acidic dipeptide hydroxamates) have been reported with IC50 values in the 0.1-10 µM range, they often suffer from lower stability and less favorable physicochemical properties for cellular assays [1][2]. The quantified cellular activity of UK-383367 provides a benchmark for its use in fibroplasia and collagen production studies.

Collagen Deposition Anti-Fibrotic Functional Assay

Documented Pharmacokinetic and Metabolic Profile Enabling Preclinical Study Design

Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies in rats and dogs provide quantitative pharmacokinetic parameters that are essential for designing in vivo experiments with UK-383367 [1]. Key data include species-specific plasma protein binding (rat: 95%, dog: 93%, human: 94%), plasma half-life in rats (49 min in vitro), and key in vivo parameters such as rat clearance (157 mL/min/kg) and volume of distribution (12 L/kg) . This level of characterization is not uniformly available for many tool compounds or earlier PCP inhibitors, which often lack published ADME data, making UK-383367 a more informed choice for studies requiring systemic exposure assessment.

ADME Pharmacokinetics In Vivo Studies

UK-383367 (CAS 348622-88-8): Validated Research Applications Based on Quantitative Selectivity and Functional Data


Investigating BMP-1-Mediated Collagen Maturation in Fibrotic Disease Models

Use UK-383367 at concentrations informed by its cellular IC50 (~2 µM) to selectively block BMP-1 activity in human fibroblast cultures or ex vivo tissue models of fibrosis (e.g., dermal, renal, or pulmonary) [1]. Its >227-fold selectivity over MMPs 1, 2, 3, 9, and 14 minimizes confounding effects from matrix remodeling enzymes, allowing for a more precise interrogation of the procollagen C-proteinase pathway in collagen deposition and crosslinking [2][3].

Preclinical In Vivo Studies Requiring Defined Pharmacokinetics and Oral Bioavailability

For rodent or canine models of post-surgical scarring, chronic kidney disease (CKD), or other fibrotic conditions, UK-383367 offers a defined pharmacokinetic profile enabling rational dose selection [1]. Its oral bioavailability (13% in dogs) and high plasma protein binding (93-95% across species) must be accounted for when interpreting efficacy [2]. This pre-existing data facilitates the design of studies to evaluate systemic versus local (e.g., topical) inhibition of BMP-1 [3].

Topical Formulation Development for Dermal Scarring and Wound Healing Applications

Leverage UK-383367's demonstrated ability to penetrate human skin in vitro for developing topical anti-scarring formulations [1]. This property, combined with its high potency and selectivity, makes it a valuable reference compound for evaluating the efficacy of novel BMP-1 inhibitors intended for localized delivery in wound healing, keloid, or hypertrophic scar models [2].

Functional Selectivity Profiling Against PDE-4 Isoforms in Inflammation Studies

In studies where modulation of phosphodiesterase-4 (PDE-4) might be a confounding factor, UK-383367 exhibits only modest affinity for all PDE-4 subtypes (IC50 values ranging from 0.9 µM for PDE-4d to 2.4 µM for PDE-4c) [1]. This off-target profile is well-characterized, allowing researchers to discern BMP-1-specific effects from potential PDE-4-mediated anti-inflammatory activities in complex cellular or in vivo systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for UK-383367

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.